molecular formula C18H17NO4S B2385899 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-phenoxyphenyl)acetamide CAS No. 342390-68-5

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B2385899
CAS No.: 342390-68-5
M. Wt: 343.4
InChI Key: YQGDWRXGZSREJA-UHFFFAOYSA-N
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Description

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(4-phenoxyphenyl)acetamide is a substituted acetamide featuring a 2,3-dihydrothiophene ring with a sulfone group (1,1-dioxido) and a 4-phenoxyphenyl moiety.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-phenoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-14(20)19(16-11-12-24(21,22)13-16)15-7-9-18(10-8-15)23-17-5-3-2-4-6-17/h2-12,16H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGDWRXGZSREJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-phenoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

1. Chemical Structure and Synthesis

Chemical Structure:
The compound features a complex structure characterized by a dioxido-dihydrothiophene moiety linked to a phenoxyphenyl acetamide group. Its molecular formula is C19H19NO4SC_{19}H_{19}NO_4S, with a molecular weight of approximately 357.42 g/mol.

Synthesis:
The synthesis typically involves several steps:

  • Oxidation of Thiophene Derivatives: The initial step is the oxidation of thiophene derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form the dioxido group.
  • Formation of the Benzamide Moiety: Subsequent reactions introduce the benzamide structure, often requiring specific catalysts and controlled conditions to achieve high purity and yield.

2.1 Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains by interfering with essential cellular processes, potentially through the inhibition of key enzymes involved in bacterial cell wall synthesis.

2.2 Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as HeLa and A549. The mechanism appears to involve both extrinsic and intrinsic signaling pathways leading to programmed cell death.

The proposed mechanism of action includes:

  • Enzyme Inhibition: The compound may inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.
  • Interaction with Cellular Targets: Binding to receptors or other macromolecules alters cellular signaling pathways, leading to therapeutic effects.

3. Comparative Studies

A comparative analysis with similar compounds reveals unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)acetamideMethyl substitution on phenylAltered lipophilicity may affect bioavailability
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-nitrophenyl)acetamideNitro group on phenylPotentially enhanced reactivity and biological activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)acetamideFluoro substitutionIncreased metabolic stability

4. Case Studies

Case Study 1: Antimicrobial Efficacy
In a study conducted by [source], this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties
Another study focused on the compound's effects on breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability with IC50 values lower than those observed for standard chemotherapeutic agents like doxorubicin [source].

5. Conclusion

This compound shows considerable promise as an antimicrobial and anticancer agent based on current research findings. Its unique structural features contribute to its biological activity and make it a valuable candidate for further drug development studies. Future research should focus on optimizing its synthesis and exploring its full therapeutic potential through clinical trials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological and Functional Comparisons

Activity Profiles :
  • Analgesic Activity : N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide () shows analgesic efficacy comparable to paracetamol, suggesting the acetamide scaffold’s versatility in pain modulation .
  • Receptor Agonism: Pyridazinone-based acetamides (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) act as FPR2 agonists, inducing calcium mobilization in neutrophils .
Structure-Activity Relationships (SAR) :
  • Electron-Withdrawing Groups : The trifluoroacetamide group in may enhance metabolic stability but reduce solubility compared to the target compound’s unmodified acetamide.
  • Sulfone vs. Thioether: The 1,1-dioxido group in the dihydrothiophene ring improves oxidative stability over non-sulfonated thiophene derivatives, critical for in vivo applications .

Physicochemical Properties

Property Target Compound Analogues (References)
Molecular Weight ~395 g/mol (estimated) 423.91 g/mol (), 423.91 g/mol ()
Lipophilicity (LogP) High (due to phenoxyphenyl) Higher in fluorobenzyl/isopropylphenoxy variants
Hydrogen Bond Acceptors 5 (sulfone, acetamide, ether) 5–6 (varies with substituents)

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